molecular formula C12H6Cl2N2 B13006639 4-Chloro-5-(4-chlorophenyl)nicotinonitrile

4-Chloro-5-(4-chlorophenyl)nicotinonitrile

Cat. No.: B13006639
M. Wt: 249.09 g/mol
InChI Key: LZAJCOGZUKLPMS-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-chlorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 4th position and a 4-chlorophenyl group at the 5th position of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions generally include heating the reaction mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may include the use of continuous flow reactors, improved catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-(4-chlorophenyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-nitrophenyl)nicotinonitrile
  • 4-Chloro-5-(4-methylphenyl)nicotinonitrile
  • 4-Chloro-5-(4-fluorophenyl)nicotinonitrile

Uniqueness

4-Chloro-5-(4-chlorophenyl)nicotinonitrile is unique due to the presence of two chloro groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

4-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-10-3-1-8(2-4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H

InChI Key

LZAJCOGZUKLPMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CN=C2)C#N)Cl)Cl

Origin of Product

United States

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